molecular formula C16H30N2O4 B2980647 (1R,2S)-2-aminocycloheptane-1-carboxylic acid CAS No. 42418-83-7

(1R,2S)-2-aminocycloheptane-1-carboxylic acid

Cat. No.: B2980647
CAS No.: 42418-83-7
M. Wt: 314.426
InChI Key: VDYQACFPRWLIKH-RMHGRBOHSA-N
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Description

(1R,2S)-2-Aminocycloheptane-1-carboxylic acid is a non-proteinogenic cyclic β-amino acid characterized by a seven-membered cycloheptane ring with amino and carboxylic acid functional groups at the 1R and 2S positions, respectively.

Properties

IUPAC Name

(1R,2S)-2-aminocycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYSUVFRBTZYIQ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370449
Record name (1R,2S)-2-Aminocycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522644-03-7
Record name (1R,2S)-2-Aminocycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method includes the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, the asymmetric synthesis can be achieved through the alkylation of a chiral glycine equivalent followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale asymmetric synthesis processes. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocycloheptane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which are critical for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Conformational Effects

Cyclobutane Analogues: (1R,2S)-2-Aminocyclobutane-1-carboxylic acid derivatives (e.g., β-peptides) exhibit rigid cis-fused [4.2.0]octane units due to intra-residue six-membered hydrogen bonds. These oligomers adopt strand-like conformations and self-assemble into nanofibers or gels, driven by hydrophobic interactions and hydrogen bonding .

Cyclopentane and Cyclohexane Analogues :

  • (1S,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride (C₅H₁₁NO₂·HCl·H₂O): The five-membered ring introduces moderate strain, enhancing solubility in polar solvents. Safety data indicate moderate toxicity (H302, H315) .
  • Purity exceeds 97% in commercial samples .
Table 1: Structural and Physicochemical Comparison
Compound Ring Size Molecular Formula Key Features Applications
(1R,2S)-2-Aminocycloheptane-1-carboxylic acid 7 C₈H₁₃NO₂ High rigidity, hydrogen-bonding capacity Peptide mimetics, drug design
(1R,2S)-2-Aminocyclobutane-1-carboxylic acid 4 C₅H₇NO₂ Extreme rigidity, self-assembly into nanofibers/gels Supramolecular materials
(1S,2R)-2-Aminocyclopentanecarboxylic acid 5 C₅H₉NO₂ Moderate strain, polar solubility Pharmaceutical intermediates
1-Amino-2-hydroxycyclohexanecarboxylic acid 6 C₇H₁₃NO₃ Hydroxyl group enhances hydrogen bonding; moderate toxicity (H302, H315) Chemical synthesis

Stereochemical Variations

Diastereomers such as (1S,2R)-2-aminocycloheptanecarboxylic acid exhibit distinct physicochemical properties. For example, in cyclopentane derivatives, the (1S,2R) configuration correlates with altered biological activity and safety profiles compared to (1R,2S) isomers . Similarly, cyclohexane-based diastereomers (e.g., (1R,2S) vs. (1S,2R)) show differences in toxicity and solubility due to spatial arrangement .

Functional Group Modifications

Methyl Substituents: The addition of a methyl group in (1R,2S)-2-amino-2-methylcyclohexane carboxylic acid increases steric hindrance and hydrophobicity, which may enhance binding to hydrophobic enzyme pockets .

Hydroxyl Groups: 1-Amino-2-hydroxycyclohexanecarboxylic acid ((1R,2S)-configuration) introduces a polar hydroxyl group, improving water solubility but requiring careful handling due to skin/eye irritation risks (H315, H319) .

Biological Activity

(1R,2S)-2-aminocycloheptane-1-carboxylic acid is a bicyclic compound that has garnered attention for its significant biological activity, particularly in the realms of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its distinct steric and electronic properties. The presence of both an amino group and a carboxylic acid group allows for diverse interactions with biological targets. Its stereochemistry is crucial for its selective activity, differentiating it from other similar compounds.

Research indicates that this compound acts primarily as an agonist for certain receptors in the central nervous system. Its interaction with neurotransmitter systems suggests potential implications in modulating various physiological processes. The compound's mechanism involves:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.
  • Receptor Binding : Studies utilizing molecular docking simulations have shown that this compound can bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. It exhibits potential as a modulator of glutamate receptors, which are pivotal in synaptic plasticity and cognitive functions .

Antifungal Activity

The compound shares structural similarities with other cyclic β-amino acids known for antifungal properties. For instance, related compounds have demonstrated significant activity against Candida albicans, suggesting that this compound may also possess similar antifungal efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally related compounds is essential:

Compound NameStructure TypeKey Features
2-Aminocyclohexanecarboxylic AcidCyclohexane derivativeSimilar functionalities but different ring size
3-Aminocyclopentanecarboxylic AcidCyclopentane derivativeSmaller ring size; different stereochemistry
BAY 10-8888Cyclic β-amino acidPotent antifungal activity against Candida albicans

The unique bicyclic structure of this compound provides distinct steric and electronic properties compared to these similar compounds. Its specific stereochemistry contributes to its selective biological activity, which may not be replicated by other compounds with simpler or different configurations .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neurotransmitter Modulation : A study demonstrated that this compound could enhance glutamate receptor activity in vitro, suggesting potential applications in treating neurological disorders characterized by glutamate dysregulation .
  • Antifungal Efficacy : In a controlled experiment, this compound showed promising results against Candida albicans, with IC50 values comparable to established antifungal agents .
  • Enzyme Interaction : Research highlighted the compound's ability to inhibit protease enzymes effectively, indicating its potential as a therapeutic agent in diseases where protease activity is implicated.

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